2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid synthesis pathway
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, a valuable substituted benzoic acid derivative. Such structures are foundational in the development of complex organic molecules, including pharmaceutical and agrochemical agents.[1][2] The synthetic pathway detailed herein is a robust two-step process, commencing with the reduction of 2-Chloro-6-nitrobenzoic acid to the key intermediate, 2-Amino-6-chlorobenzoic acid, followed by a nucleophilic acyl substitution with cyclopropanecarbonyl chloride. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Overview
2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid is an aromatic carboxylic acid characterized by three distinct functional groups: a carboxylic acid, a chloro substituent, and a cyclopropyl amide. This unique combination of a rigid cyclopropyl moiety and a substituted anthranilic acid core makes it a compelling building block for medicinal chemistry and materials science.[3][4] The strategic placement of these groups allows for diverse downstream modifications, rendering it a versatile intermediate.[1]
The synthesis strategy presented is designed for efficiency and control, proceeding through two primary transformations:
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Nitro Group Reduction: Conversion of the electron-withdrawing nitro group of 2-Chloro-6-nitrobenzoic acid into a nucleophilic amino group to yield 2-Amino-6-chlorobenzoic acid.
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Amide Bond Formation: Acylation of the newly formed amino group with cyclopropanecarbonyl chloride to construct the target amide bond.[5]
This approach is logical as it establishes the required amine nucleophile in the first step, preparing the scaffold for the subsequent and final amide coupling reaction.
Overall Synthetic Pathway
The complete synthesis is a sequential two-step process, transforming a commercially available nitrobenzoic acid derivative into the final acylated product.
Caption: Two-step synthesis of the target molecule.
Detailed Synthesis and Mechanistic Discussion
Step 1: Synthesis of 2-Amino-6-chlorobenzoic Acid
The foundational step is the reduction of the aromatic nitro group on 2-Chloro-6-nitrobenzoic acid. This transformation is critical as it converts a strongly deactivating group into the activating, nucleophilic amino group required for the subsequent acylation.
Expertise & Rationale: While various methods exist for nitro group reduction, such as using tin(II) chloride or sodium bisulfite, catalytic hydrogenation is often preferred in a laboratory setting for its high efficiency, cleaner reaction profile, and avoidance of stoichiometric metallic waste.[6][7] Raney Nickel is a common and effective catalyst for this transformation, operating under relatively mild conditions.[7]
Detailed Experimental Protocol:
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Setup: To a solution of 2-Chloro-6-nitrobenzoic acid (1.0 eq.) in ethanol within a suitable hydrogenation vessel, add freshly activated Raney Nickel catalyst (approx. 10% by weight).[7]
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Reaction: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
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Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within 12-16 hours.[7]
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Workup and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with additional ethanol.[7] Concentrate the filtrate under reduced pressure to yield 2-Amino-6-chlorobenzoic acid as a solid, which can be used in the next step, often without further purification.[7]
Step 2: Synthesis of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
This final step involves the formation of an amide bond via the reaction of the amino group of 2-Amino-6-chlorobenzoic acid with cyclopropanecarbonyl chloride. This is a classic example of nucleophilic acyl substitution.[5][8]
Expertise & Rationale: The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[5] The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product. Anhydrous conditions are critical as acyl chlorides readily hydrolyze in the presence of water.[3][9]
Detailed Experimental Protocol:
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Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Amino-6-chlorobenzoic acid (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve cyclopropanecarbonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes to control the exothermic reaction.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup and Purification: Pour the reaction mixture into a separatory funnel and wash successively with 1 M HCl solution (to remove excess pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid.
Data Presentation: Physicochemical Properties
A summary of the properties of key compounds involved in this synthesis is provided below for reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2148-56-3 | Light yellow to off-white crystal powder |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.54 | 4023-34-1 | Colorless to pale yellow liquid |
| 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid | C₁₁H₁₀ClNO₃ | 240.66 (Calculated) | N/A | Expected to be a solid |
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, each step must be validated through appropriate analytical techniques.
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In-Process Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. For Step 1, the disappearance of the 2-Chloro-6-nitrobenzoic acid spot and the appearance of the more polar 2-Amino-6-chlorobenzoic acid spot confirms the conversion. Similarly, in Step 2, the consumption of the amine intermediate is tracked.
-
Intermediate Validation: The identity and purity of the 2-Amino-6-chlorobenzoic acid intermediate should be confirmed before proceeding. This can be achieved through:
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Melting Point: Comparison with the literature value (approx. 140 °C).[10]
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Spectroscopy: ¹H NMR spectroscopy will confirm the disappearance of the nitro group's influence on the aromatic signals and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
-
Final Product Characterization: The final product, 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid, must be rigorously characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: Will show characteristic signals for the cyclopropyl protons, the aromatic protons, a broad singlet for the amide N-H, and a signal for the carboxylic acid proton.
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Infrared (IR) Spectroscopy: Will display characteristic absorptions for the N-H stretch (amide), C=O stretches (amide and carboxylic acid), and C-Cl stretch.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
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Conclusion
The described two-step synthesis provides a reliable and efficient pathway to 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid. The process relies on a standard nitro group reduction followed by a robust amide bond formation via nucleophilic acyl substitution. By adhering to the detailed protocols and incorporating the principles of mechanistic understanding and in-process validation, researchers can confidently produce this valuable chemical intermediate with high purity, suitable for advanced applications in chemical synthesis and development.
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Pearson . Acylation of Aniline Explained. Available from: [Link]
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PubMed . Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available from: [Link]
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![Chemical Structure of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](https://i.imgur.com/example.png)
